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Investigating the Metabolic Pathway of (S)-Azelastine: A Technical Guide

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Introduction

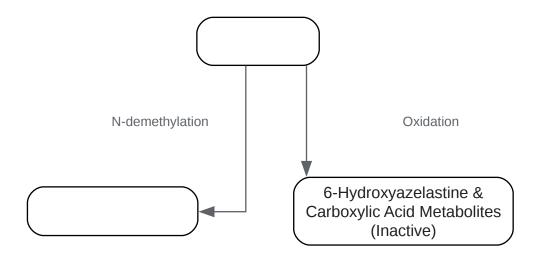
Azelastine, a potent second-generation histamine H1-receptor antagonist, is a phthalazinone derivative widely used in the treatment of allergic rhinitis and conjunctivitis. It is administered as a racemic mixture of (S)- and (R)-enantiomers. While in vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers, understanding the metabolic fate of each is crucial for a comprehensive safety and efficacy profile.[1][2] This technical guide focuses on the metabolic pathway of Azelastine, with the understanding that the available data pertains to the racemic mixture, as specific studies on the stereoselective metabolism of **(S)-Azelastine** are not publicly available.

Metabolic Pathways of Azelastine

The primary metabolic pathway of Azelastine is oxidative metabolism, predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] The major biotransformation is the N-demethylation of the azepane ring, leading to the formation of its principal active metabolite, desmethylazelastine.[3][4][5][6] Other minor metabolites, including 6-hydroxyazelastine and two inactive carboxylic acid metabolites, have also been identified.[7]

The metabolic conversion of Azelastine to Desmethylazelastine is illustrated below:





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Metabolic Pathway of Azelastine.

Quantitative Analysis of Azelastine Metabolism

In vitro studies utilizing human liver microsomes have elucidated the kinetics of Azelastine's primary metabolic pathway. The N-demethylation of Azelastine exhibits biphasic kinetics, indicating the involvement of multiple CYP isoforms.[5][8]

Table 1: Contribution of CYP Isoforms to Azelastine Ndemethylation in Human Liver Microsomes

CYP Isoform	Average Contribution (%)	
CYP3A4	76.6	
CYP2D6	21.8	
CYP1A2	3.9	
[5]		

Table 2: Kinetic Parameters for Azelastine N-demethylation in Human Liver Microsomes



Component	Km (μM)	Probable CYP Isoform(s)
High-affinity	2.4 ± 1.3	CYP2D6
Low-affinity	79.7 ± 12.8	CYP3A4, CYP1A2
[5]		

Table 3: Inhibition of CYP Isoforms by Azelastine and its

Metabolites (Ki in uM)

CYP Isoform	Azelastine	Desmethylazelastin e	6- Hydroxyazelastine
CYP2D6	1.2 ± 0.1	1.5 ± 0.2	3.0 ± 0.5
CYP2C9	13.9 ± 1.8	15.0 ± 3.1	17.0 ± 4.1
CYP2C19	21.9 ± 2.2	7.3 ± 1.6	9.3 ± 1.6
CYP3A4	23.7 ± 4.6	13.2 ± 2.3	-
[7]			

Table 4: Pharmacokinetic Parameters of Azelastine and

Desmethylazelastine in Humans

Parameter	Azelastine	Desmethylazelastine
Elimination Half-life (t½)	~22 hours	~54 hours
Plasma Protein Binding	~88%	~97%
[4][6]		

Experimental Protocols In Vitro Metabolism of Azelastine using Human Liver Microsomes



This protocol outlines a typical experiment to determine the metabolic stability and metabolite formation of Azelastine in vitro.



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Workflow for In Vitro Metabolism Study.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of Azelastine in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a stock solution of NADPH in buffer.
 - Thaw pooled human liver microsomes on ice.
- Incubation:
 - In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer (pH
 7.4), and Azelastine to the desired final concentrations.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH solution.



- Incubate at 37°C with constant shaking.
- · Sample Collection and Quenching:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
 - Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
- Sample Processing and Analysis:
 - Vortex the quenched samples and centrifuge to pellet the protein.
 - Transfer the supernatant to a new tube or a 96-well plate.
 - Analyze the samples for the concentrations of Azelastine and its metabolites using a validated LC-MS/MS method.

Bioanalytical Method for Azelastine and Desmethylazelastine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous quantification of Azelastine and its major metabolite, Desmethylazelastine, in human plasma.

Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - To a 1.5 mL polypropylene tube, add 200 μL of human plasma, 25 μL of an internal standard solution (e.g., a deuterated analog of Azelastine), and 50 μL of 1M NaOH.
 - Vortex for 30 seconds.
 - Add 1 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v).
 - Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.



- Freeze the aqueous layer in a dry ice/acetone bath and transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometric Conditions:
 - o Ionization: Electrospray Ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Azelastine: m/z [parent ion] → m/z [product ion]
 - Desmethylazelastine: m/z [parent ion] → m/z [product ion]
 - Internal Standard: m/z [parent ion] → m/z [product ion]

Conclusion

The metabolism of Azelastine is well-characterized, with N-demethylation to the active metabolite Desmethylazelastine being the primary pathway, mediated predominantly by CYP3A4 and CYP2D6. The availability of robust in vitro models and sensitive bioanalytical methods allows for a thorough investigation of its metabolic profile. However, a significant data gap exists concerning the stereoselective metabolism of the (S)-enantiomer. Future research



should focus on elucidating the metabolic fate of the individual enantiomers to provide a more complete understanding of the disposition of **(S)-Azelastine**. This will be critical for optimizing its therapeutic use and ensuring patient safety.

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